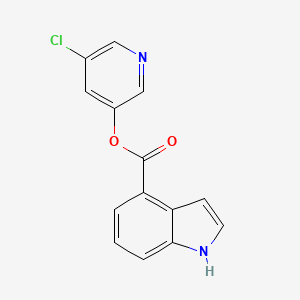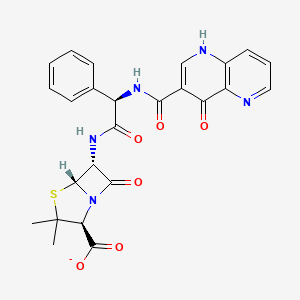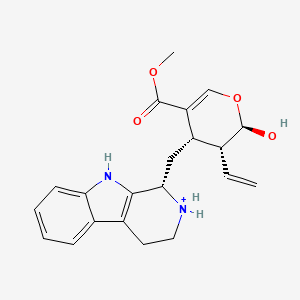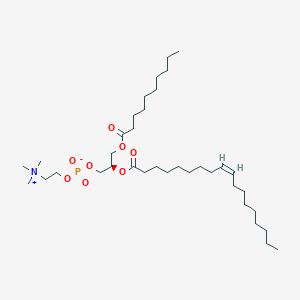
1-Decanoyl-2-oleoyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-decanoyl-2-oleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 28:1 in which the acyl groups specified at positions 1 and 2 are decanoyl and (9Z-octadecenoyl respectively. It is a phosphatidylcholine 28:1 and a decanoate ester. It derives from an oleic acid.
Aplicaciones Científicas De Investigación
1. Interactions with Ozone at the Air-Water Interface
Phosphocholines like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine have been studied for their interactions with ozone at the air-water interface. Such interactions are crucial for understanding atmospheric chemistry and the environmental fate of these compounds. The sensitivity of surface pressure-area isotherms to ozone exposure offers insights into chemical reactions at molecular interfaces (Lai, Yang, & Finlayson‐Pitts, 1994).
2. Enzyme-Assisted Synthesis and Chemical Properties
The enzyme-assisted synthesis of 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphocholine has been explored, highlighting its utility in producing high-purity, chain-deuterated phosphocholines. This method combines the advantages of chemical and biocatalytic synthesis, resulting in products suitable for various experimental techniques, reflecting the compound's versatility in research applications (Bogojevic & Leung, 2020).
3. Molecular Dynamics and Phase Transitions
Studies on 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine have provided valuable insights into the thermotropic behavior and molecular dynamics of lipid bilayers. Understanding these dynamics is critical in biophysical research, particularly in the study of cell membranes and lipid-protein interactions (Perly, Smith, & Jarrell, 1985).
4. Synthesis for Structural Studies
The synthesis of perdeuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine has been developed for detailed structural studies of lipid bilayers. This approach is significant for understanding the structural aspects of eukaryotic cell membranes, crucial in cell biology and pharmaceutical research (Yepuri et al., 2016).
5. Behavior in High-Temperature Water
The behavior of 1,2-dioleoyl-sn-glycero-3-phosphocholine in high-temperature water has been examined, offering insights into the stability and degradation pathways of such compounds under extreme conditions. This is relevant in understanding the environmental and industrial aspects of phosphocholines (Changi, Matzger, & Savage, 2012).
6. Fluorescence Spectroscopy and Bilayer Membrane Structure
Fluorescence spectroscopy has been used to study the phase properties of phosphatidylcholine/phosphatidylethanolamine bilayers, revealing the effects of lipid mixing on membrane structure. Such studies are critical in understanding the biophysical properties of membranes, with implications in drug delivery and membrane biology (Ahn & Yun, 1999).
Propiedades
Nombre del producto |
1-Decanoyl-2-oleoyl-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C36H70NO8P |
Peso molecular |
675.9 g/mol |
Nombre IUPAC |
[(2R)-3-decanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C36H70NO8P/c1-6-8-10-12-14-15-16-17-18-19-20-21-23-25-27-29-36(39)45-34(33-44-46(40,41)43-31-30-37(3,4)5)32-42-35(38)28-26-24-22-13-11-9-7-2/h17-18,34H,6-16,19-33H2,1-5H3/b18-17-/t34-/m1/s1 |
Clave InChI |
LHGRLARXULFYPW-RZCWWDNZSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2S,4S,5S,7R,8S,9R,10S,16R,28E,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone](/img/structure/B1264065.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-[(2E,6S)-6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1264066.png)

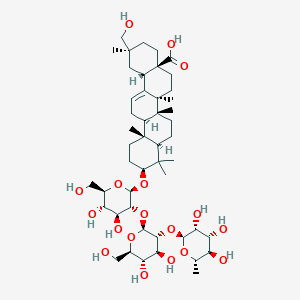
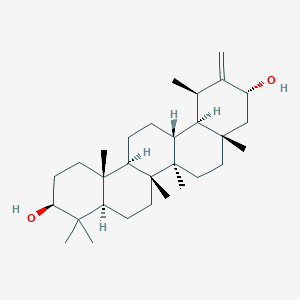

![Ethyl 5-oxo-5-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]pentanoate](/img/structure/B1264077.png)
